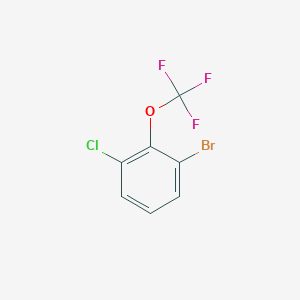

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

- Diels-Alder Reaction : 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene can participate in Diels-Alder reactions. For example, it reacts with lithium diisopropylamide (LDA) and furan to yield 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes .

- Preparation of 1,2-Dehydro-3-(trifluoromethoxy)benzene : This compound can be used as an intermediate in the synthesis of 1,2-dehydro-3-(trifluoromethoxy)benzene .

- Atropisomeric Ligand Synthesis : It plays a role in creating new electronically deficient atropisomeric diphosphine ligands, such as (S)-CF~3~O-BiPhep .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Organic Building Blocks

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene is used as an organic building block in chemical synthesis . It’s a part of a larger group of compounds known as halogenated benzenes, which are commonly used in organic chemistry due to their reactivity .

Bromine-Magnesium Exchange Reactions

This compound undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C . This reaction is strongly accelerated by electron-withdrawing substituents .

Cyanation of Aryl Halides

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene acts as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides . This process uses K4[Fe(CN)6] as a cyanating source .

Preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene

This compound may be used in the preparation of 1,2-dehydro-3-(trifluoromethoxy)benzene . This is a type of dehydrobenzene, a class of compounds that are important in the field of organic chemistry .

Synthesis of Diphosphine Ligands

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene may be used in the synthesis of new electronically deficient atropisomeric diphosphine ligand . These ligands are used in various areas of chemistry, including catalysis .

Direct Arylations of Heteroarenes

This compound has been used in Pd-catalyzed direct arylations of heteroarenes . This process involves the functionalization of C-H bonds using aryl halides as aryl sources and Pd-catalysts .

Mecanismo De Acción

Target of Action

It’s known that bromo and chloro groups in organic compounds often serve as good leaving groups in nucleophilic substitution reactions . The trifluoromethoxy group might influence the compound’s reactivity and selectivity .

Mode of Action

1-Bromo-3-chloro-2-(trifluoromethoxy)benzene can undergo a Diels-Alder reaction with lithium diisopropylamide (LDA) in THF and furan, yielding the corresponding 1,4-dihydro-1,4-epoxy-5- or 6-(trifluoromethoxy)naphthalenes . This suggests that the compound can participate in cycloaddition reactions, which could be a key part of its interaction with its targets.

Biochemical Pathways

The compound’s ability to undergo diels-alder reactions suggests it could potentially interact with various biochemical pathways, particularly those involving cycloaddition reactions .

Pharmacokinetics

The presence of the trifluoromethoxy group might influence these properties, as fluorinated compounds often exhibit enhanced metabolic stability and improved bioavailability .

Result of Action

Its ability to participate in diels-alder reactions suggests it could potentially induce structural changes in its targets, leading to alterations in their function .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants could influence the action, efficacy, and stability of 1-Bromo-3-chloro-2-(trifluoromethoxy)benzene. For instance, its reaction with LDA in THF and furan is carried out under specific conditions , suggesting that similar conditions might be required for its effective action in a biological context.

Propiedades

IUPAC Name |

1-bromo-3-chloro-2-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3O/c8-4-2-1-3-5(9)6(4)13-7(10,11)12/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVLYSMJKYXLKII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OC(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methylbenzo[d]isoxazol-3-amine](/img/structure/B1320872.png)